molecular formula C17H19NOS2 B2587289 Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705980-55-7

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2587289
CAS No.: 1705980-55-7
M. Wt: 317.47
InChI Key: NRMMTBXACXJGNV-UHFFFAOYSA-N
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Description

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a chemical compound with the CAS Number 1705980-55-7 and a molecular formula of C17H19NOS2, yielding a molecular weight of 317.47 g/mol . This reagent features a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, which is a structure of significant interest in medicinal chemistry. Compounds based on the 1,4-thiazepane scaffold, such as thiazepinyl hydroxamic acid derivatives, have been investigated for their potential as inhibitors of matrix metalloproteinases (MMPs) . MMPs are a family of enzymes critical for breaking down the extracellular matrix, and their overactivity is associated with various disease pathologies, making their inhibitors valuable research tools for studying conditions like cancer and inflammatory diseases . The structure of this compound, which incorporates a thiophene carbonyl group and an o-tolyl-substituted thiazepane, is designed for researchers exploring structure-activity relationships in drug discovery. It is supplied as a high-purity material for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)15-8-9-18(10-12-21-15)17(19)16-7-4-11-20-16/h2-7,11,15H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMMTBXACXJGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the formation of the thiophene ring through the Paal-Knorr synthesis, followed by the construction of the thiazepane ring via cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently form the thiophene and thiazepane rings. These methods are favored for their high yield and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Substituents Key Functional Groups Melting Point (°C) Biological Activity
Target Compound Thiophen-2-yl-methanone 7-(o-tolyl)-1,4-thiazepan Methanone, Thiazepan, o-Tolyl Not reported Not reported
7f () Benzo[b]thiophen-2-yl 4-Nitrophenylpiperazine Nitro, Piperazine, Propanone 138–141 Antitumor (inferred)
8a () Benzo[b]thiophen-2-yl 4-Phenylpiperazine, Propanol Hydroxyl, Piperazine 148–149 Not specified
BODIPY Derivative () Pyrrole-methanone o-Tolyl, Bromo Bromine, BODIPY Fluorophore Not reported Fluorescent imaging
Key Observations:
  • Heterocyclic Core : The target compound’s 1,4-thiazepan ring offers greater conformational flexibility compared to the six-membered piperazine rings in 7f and 8a. This flexibility may enhance binding to larger biological targets but reduce selectivity .
  • However, the methyl group may improve lipophilicity, enhancing membrane permeability .
  • Functional Groups: The methanone group in the target compound is shared with 7f and BODIPY derivatives.

Toxicity Considerations

  • The target compound’s safety profile remains speculative but warrants caution in biological applications .

Biological Activity

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound features a thiophene ring , a thiazepane ring , and a methanone group , which contribute to its distinctive chemical properties. The presence of these moieties suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Thiazepane Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Thiophene Ring : Often via coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Tolyl Group : Typically through Friedel-Crafts acylation reactions.

These synthetic routes allow for the efficient production of the compound while maintaining high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar thiazepane structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4gHT-2976Caspase activation in apoptosis pathway

These findings suggest that thiophen derivatives may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

Antimicrobial Activity

Thiophen derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may possess similar effects.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It could also modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

  • In Vitro Evaluations : Various studies have assessed the biological activity of thiophen derivatives using standard assays such as MTT and caspase activation tests. These studies consistently show that modifications to the thiophene or thiazepane structure can enhance bioactivity.
  • Comparative Studies : Comparisons with structurally similar compounds reveal that the unique combination of functional groups in this compound contributes to its distinct biological profile. For instance, while thiophene-2-carboxaldehyde shares a thiophene ring, it lacks the thiazepane structure that is essential for its enhanced activity.

Q & A

Q. What synthetic strategies are optimal for constructing the 1,4-thiazepane ring in Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?

The synthesis of the 1,4-thiazepane ring typically involves cyclization of precursor amines with sulfur-containing reagents. For example, reacting a β-amino alcohol with carbon disulfide (CS₂) under basic conditions can yield thiazepane derivatives. Key steps include:

  • Ring closure : Use of thiophilic agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to introduce sulfur .
  • Substituent positioning : The o-tolyl group at the 7-position is introduced via Friedel-Crafts acylation or alkylation, requiring Lewis acids (e.g., AlCl₃) .
  • Catalysis : TiO₂ nanocatalysts improve regioselectivity in heterocyclic synthesis, reducing byproduct formation .

Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?

  • ¹H NMR : The thiophen-2-yl group shows distinct aromatic protons as doublets (δ 7.2–7.6 ppm), while the o-tolyl methyl group resonates as a singlet near δ 2.4 ppm. Coupling patterns in the thiazepane ring (e.g., NH or CH₂ groups) confirm ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Cleavage at the methanone bridge (C=O) generates ions corresponding to thiophen-2-yl and o-tolyl-thiazepane fragments .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dissolve the compound effectively but require slow evaporation for crystal growth.
  • Mixed solvents : Ethyl acetate/hexane (1:3) or dichloromethane/methanol gradients improve crystal lattice stability, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How do computational methods (QM/MM, DFT) predict the compound’s electronic properties and reactivity?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models the methanone group’s electron-withdrawing effects, showing charge delocalization across the thiophene and thiazepane rings. This predicts nucleophilic attack sites (e.g., sulfur atoms) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. The thiophene ring’s HOMO (-5.2 eV) suggests susceptibility to electrophilic substitution .

Q. How can conflicting NMR and X-ray crystallography data on conformational flexibility be resolved?

  • Dynamic NMR (DNMR) : Detects ring inversion in the thiazepane moiety by observing coalescence of proton signals at elevated temperatures .
  • Crystallographic refinement (SHELXL) : Resolves disorder in the o-tolyl group by applying restraints to thermal parameters. Twinning corrections may be required for high-resolution data .

Q. What experimental protocols validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Hydrolytic stability : Incubate in phosphate buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; the thiazepane ring is prone to hydrolysis at pH < 3 .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset (>200°C), confirming thermal stability for storage .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time and temperature .
  • Protecting groups : Temporarily shield reactive sites (e.g., NH in thiazepane) with Boc (tert-butoxycarbonyl) groups, removed post-synthesis via trifluoroacetic acid (TFA) .

Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition assays?

  • Docking studies : The methanone group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the thiophene ring engages in π-π stacking with aromatic pockets.
  • SAR (Structure-Activity Relationship) : Modifying the o-tolyl group’s substituents (e.g., electron-withdrawing halogens) alters binding affinity by 2–3 orders of magnitude .

Q. What analytical challenges arise in characterizing trace impurities, and how are they addressed?

  • LC-MS/MS : Detects impurities at <0.1% levels. Common impurities include des-methyl analogs (from incomplete alkylation) and sulfoxide derivatives (from sulfur oxidation) .
  • Isotopic labeling : ¹³C-labeled precursors help distinguish degradation products from synthetic intermediates .

Q. How do solvent polarity and Lewis acidity affect the compound’s catalytic applications (e.g., in cross-coupling reactions)?

  • Polar solvents (DMF, acetonitrile) : Stabilize transition states in Suzuki-Miyaura couplings, enhancing yields of biaryl products .
  • Lewis acid additives : ZnCl₂ or Cu(OTf)₂ activate the thiophene ring for C-H functionalization, enabling regioselective arylation .

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